

Characterization of Tributyltin Azide: A Comparative Guide to its NMR Spectral Data

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Compound of Interest

Compound Name: Tributyltin azide

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For researchers, scientists, and professionals in drug development, precise analytical characterization of chemical reagents is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for **tributyltin azide**, a versatile reagent in organic synthesis. While detailed ^1H and ^{13}C NMR data for **tributyltin azide** is not readily available in the cited literature, this guide presents its reported ^{119}Sn NMR data alongside the ^1H and ^{13}C NMR data of structurally similar tributyltin compounds and other organic azides. This comparative approach offers valuable insights into the expected spectral characteristics of **tributyltin azide**.

Comparison of NMR Spectral Data

The following table summarizes the available NMR spectral data for **tributyltin azide** and comparable compounds. The data for related tributyltin derivatives provide a reference for the expected chemical shifts of the butyl group protons and carbons, while the data for other organic azides offer context for the influence of the azide group on adjacent nuclei.

Compound	Solvent	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	¹¹⁹ Sn NMR (δ, ppm)
Tributyltin Azide	CDCl ₃	Not Reported	Not Reported	110.78[1]
Tributyltin Chloride	Not Reported	Not Reported	29.0, 27.1, 16.5, 13.5	Not Reported
(Isothiocyanato)tributyltin	CCl ₄	0.8-1.8 (m, 27H)	Not Reported	Not Reported
(2-Furoxy)tributyltin	Not Reported	Not Reported	163.7, 147.1, 119.3, 112.0, 29.0, 27.2, 16.5, 13.6	Not Reported
Ethyl 7-oxo-2-azepanecarboxylate (Azide functionality for comparison)	CDCl ₃	1.29 (t, 3H), 1.53-2.57 (m, 8H), 4.00-4.12 (m, 1H), 4.24 (q, 2H), 6.42 (br s, 1H)	14.45, 23.23, 29.92, 34.07, 37.32, 56.20, 62.42, 171.76, 176.71	Not Applicable
2-Azido-6-phenylcyclohexanone (Azide functionality for comparison)	Not Reported	1.62-2.02 (m, 5H), 2.32-2.54 (m, 2H), 2.78-2.85 (m, 1H), 7.27-7.50 (m, 5H)	21.92, 27.45, 36.34, 39.91, 74.46, 126.72, 129.05, 129.42, 135.20, 206.93	Not Applicable

Experimental Protocols

Synthesis of Tributyltin Azide

A common and efficient method for the synthesis of **tributyltin azide** involves the reaction of tributyltin chloride with sodium azide.[2]

Materials:

- Tributyltin chloride

- Sodium azide
- Diethyl ether
- Water

Procedure:

- A solution of tributyltin chloride in diethyl ether is prepared.
- A solution of sodium azide in water is added to the tributyltin chloride solution.
- The resulting biphasic mixture is stirred vigorously at room temperature overnight.
- The reaction mixture is then diluted with diethyl ether and water.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield **tributyltin azide** as a clear, colorless liquid.^[1]

NMR Spectroscopic Analysis of Organotin Compounds

The following is a general protocol for the acquisition of NMR spectra for organotin compounds, including tributyltin derivatives.

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 300-600 MHz for ^1H NMR).

Sample Preparation:

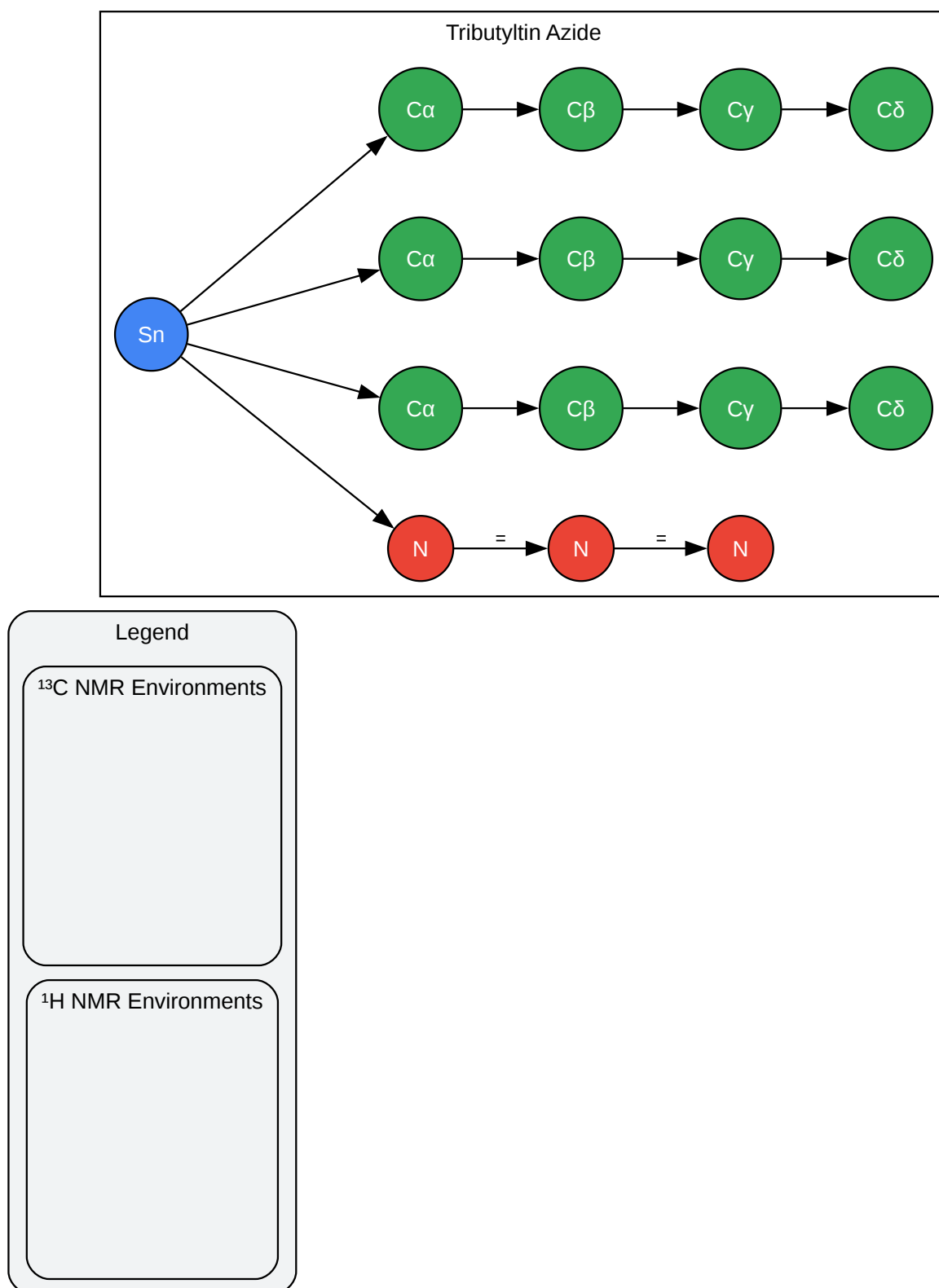
- The organotin compound is typically dissolved in a deuterated solvent, such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$).^[3]
- Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ^1H and ^{13}C NMR spectra.^[3]

Data Acquisition:

- ^1H , ^{13}C , and ^{119}Sn NMR spectra are recorded at room temperature unless specific temperature-dependent studies are required.
- For quantitative analysis, it is crucial to ensure full relaxation of the nuclei between pulses, which may require longer relaxation delays, particularly for ^{119}Sn NMR.

Visualizing the Structure and NMR Correlation

The following diagram illustrates the chemical structure of **tributyltin azide** and highlights the different proton and carbon environments that would be distinguished in ^1H and ^{13}C NMR spectra, respectively.



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Caption: Structure of **Tributyltin Azide** with NMR labels.

In conclusion, while the complete ^1H and ^{13}C NMR spectral data for **tributyltin azide** remain to be definitively published, a comparative analysis with related compounds provides a strong foundation for its characterization. The provided ^{119}Sn NMR data serves as a key identifier for this compound. The experimental protocols outlined offer a standardized approach for its synthesis and subsequent NMR analysis, contributing to the safe and effective use of this important chemical reagent in research and development.

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References

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- 2. Tributyltin azide - Wikipedia [en.wikipedia.org]
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